molecular formula C15H21Cl2NO2 B190048 Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride CAS No. 176524-12-2

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B190048
CAS No.: 176524-12-2
M. Wt: 318.2 g/mol
InChI Key: HIWGELPPGDRVAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGELPPGDRVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592093
Record name Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176524-12-2
Record name Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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